N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
Overview
Description
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C16H17FN2O and a molecular weight of 272.32 g/mol . This compound is primarily used in proteomics research and has a predicted melting point of 181.95°C and a boiling point of approximately 469.5°C at 760 mmHg .
Preparation Methods
The synthesis of N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(1-aminoethyl)phenylamine and 2-fluorophenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Chemical Reactions Analysis
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide has several scientific research applications, including:
Proteomics Research: It is used as a specialty product in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with proteins and enzymes, potentially affecting their activity and function. The compound’s effects on cellular pathways are under investigation to understand its potential therapeutic applications .
Comparison with Similar Compounds
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide can be compared with similar compounds such as:
N-[3-(1-aminoethyl)phenyl]-2-(3-fluorophenyl)acetamide: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.
N-[3-(1-aminoethyl)phenyl]-2-(4-fluorophenyl)acetamide: Another structural isomer with the fluorine atom in the para position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its isomers.
Properties
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11(18)12-6-4-7-14(9-12)19-16(20)10-13-5-2-3-8-15(13)17/h2-9,11H,10,18H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAWHMUMJSILBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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